molecular formula C12H12ClNO B188254 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one CAS No. 73863-55-5

3-(2-chloroethyl)-7-methylquinolin-2(1H)-one

Cat. No. B188254
CAS RN: 73863-55-5
M. Wt: 221.68 g/mol
InChI Key: FZGDNCQOGMDOHF-UHFFFAOYSA-N
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Description

This compound is a derivative of quinolinone, which is a class of compounds that contain a benzene ring fused to a pyridine ring with a carbonyl group at the 2-position . The “3-(2-chloroethyl)” indicates a 2-chloroethyl group attached at the 3-position of the quinolinone ring. The “7-methyl” indicates a methyl group attached at the 7-position of the quinolinone ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring structure of the quinolinone, with the 2-chloroethyl and methyl groups attached at the 3rd and 7th positions respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing carbonyl group and the electron-donating methyl group. The chloroethyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carbonyl group could influence its polarity and solubility .

Future Directions

The study of quinolinone derivatives is an active area of research due to their potential biological activities. Future research could explore the synthesis, characterization, and potential applications of this specific compound .

Mechanism of Action

Target of Action

It is structurally similar to chlormethine , a nitrogen mustard alkylating agent used as an anticancer chemotherapeutic drug . Alkylating agents like Chlormethine primarily target DNA, binding to the N7 nitrogen on the DNA base guanine .

Mode of Action

Alkylating agents work by binding to DNA, crosslinking two strands, and preventing cell duplication . This mechanism is often used in anticancer therapies to inhibit the rapid proliferation of cancer cells.

Biochemical Pathways

Alkylating agents like chlormethine can affect various biochemical pathways related to dna replication and cell division . The crosslinking of DNA strands can lead to DNA damage, triggering cell cycle arrest and apoptosis, or programmed cell death.

Result of Action

If it acts similarly to chlormethine, it could potentially cause dna damage, leading to cell cycle arrest and apoptosis . This could result in the inhibition of cell proliferation, particularly in rapidly dividing cells like cancer cells.

properties

IUPAC Name

3-(2-chloroethyl)-7-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8-2-3-9-7-10(4-5-13)12(15)14-11(9)6-8/h2-3,6-7H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGDNCQOGMDOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355917
Record name 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloroethyl)-7-methylquinolin-2(1H)-one

CAS RN

73863-55-5
Record name 3-(2-chloroethyl)-7-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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